molecular formula C17H23ClN2O B7921194 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

Cat. No.: B7921194
M. Wt: 306.8 g/mol
InChI Key: PQPPIVQORHGLPD-UHFFFAOYSA-N
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Description

1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is a high-purity chemical compound offered for research and development purposes. This molecule features a complex pyrrolidine scaffold substituted with benzyl-cyclopropyl-amino and reactive 2-chloroethanone groups, making it a valuable intermediate in medicinal chemistry and drug discovery . Compounds within this chemical class are primarily utilized as key building blocks for the synthesis of more complex molecules . The reactive chloroethanone moiety allows for further functionalization, enabling researchers to create targeted protein ligands . As such, this reagent holds significant potential for the development of novel pharmacologically active compounds . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Specific hazard statements include Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . For specific pricing, availability, and additional technical data, please contact our sales team.

Properties

IUPAC Name

1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c18-10-17(21)19-9-8-15(12-19)13-20(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPPIVQORHGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)C(=O)CCl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Aminomethyl-pyrrolidine Intermediates

The 3-aminomethyl-pyrrolidine subunit serves as a critical intermediate. Patent EP1138672A1 demonstrates a method for synthesizing 3-amino-pyrrolidine derivatives using mesylation and subsequent amination. Key steps include:

  • Mesylation : Treatment of 3-hydroxypyrrolidine with mesyl chloride (MsCl) in tetrahydrofuran (THF) at 0–5°C to form methanesulfonyl-activated intermediates.

  • Amination : Displacement of the mesyl group with benzylamine or cyclopropylamine under elevated temperatures (100–150°C) in polar solvents like THF.

Table 1: Reaction Conditions for 3-Aminomethyl-pyrrolidine Synthesis

StepReagents/ConditionsYield (%)Source
MesylationMsCl, THF, 0–5°C, 1–2 h85–90
BenzylationBenzylamine, THF, 100°C, 12 h78
CyclopropylationCyclopropylamine, DMF, 120°C, 24 h65

Alternative Routes via Hydrogenation

WO2008137087A1 describes the hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., PtO₂ or Pt/C) in ethanol-methanol mixtures to yield enantiomerically pure pyrrolidines. Adapting this method, 3-substituted pyrrolidines could be synthesized by introducing appropriate protecting groups prior to hydrogenation.

Introduction of the Benzyl-Cyclopropyl-Amino Group

Reductive Amination Strategy

The benzyl-cyclopropyl-amine sidechain is constructed via sequential reductive amination:

  • Benzylation : Reaction of cyclopropylamine with benzaldehyde in the presence of NaBH₃CN in methanol yields N-benzyl-cyclopropylamine.

  • Methylation : Quaternization with methyl iodide or coupling to a methylene spacer via nucleophilic substitution.

Table 2: Optimization of Reductive Amination

ParameterOptimal ValueImpact on Yield
Reducing AgentNaBH₃CN (vs. NaBH₄)+15%
SolventMethanol (vs. EtOH)+10%
Temperature25°C (vs. 0°C)+20%

Coupling to the Pyrrolidine Core

The aminomethyl group is introduced via Mitsunobu reaction or SN2 displacement. For example, treatment of 3-hydroxymethyl-pyrrolidine with N-benzyl-cyclopropylamine under Mitsunobu conditions (DIAD, PPh₃) affords the desired substitution.

Chloroacetylation at the 1-Position

Chloroacetyl Chloride Coupling

The final step involves reacting the pyrrolidine intermediate with chloroacetyl chloride. As detailed in Chemsrc data, 2-chloro-1-pyrrolidin-1-yl-ethanone is synthesized by treating pyrrolidine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

Table 3: Chloroacetylation Conditions

ParameterConditionsYield (%)Purity
BaseTriethylamine8799%
SolventDCM (vs. THF)+12%Higher
Temperature0°C → RT9298%

Alternative Methods

Youngsaye et al. (2012) report a microwave-assisted protocol using chloroacetic anhydride and catalytic DMAP in acetonitrile, achieving 94% yield in 30 minutes.

Challenges and Optimization

  • Steric Hindrance : The 3-position substituent impedes chloroacetylation. Using bulky bases (e.g., DIPEA) and high-dilution conditions mitigates this.

  • Optical Purity : Chiral resolution via tartrate salt formation (as in WO2008137087A1) ensures enantiomeric excess >99%.

  • Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) removes undesired diacetylated byproducts .

Chemical Reactions Analysis

Reactivity at the Chloroacetyl Group

The 2-chloro-ethanone moiety undergoes nucleophilic substitution reactions (SN2 mechanism) due to the electron-withdrawing ketone group activating the adjacent chlorine atom. Key transformations include:

Reaction TypeReagents/ConditionsProductReference
Amine substitutionPrimary/Secondary amines, DMF, 60–80°C2-Amino-ethanone derivatives
Thiol substitutionThiols, K₂CO₃, CH₃CN, RTThioether-linked analogs
HydrolysisAq. NaOH, reflux2-Hydroxy-ethanone (unstable intermediate)

Tertiary Amine Reactivity

The benzyl-cyclopropyl-amino group participates in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductStability Considerations
Quaternary salt formationMethyl iodide, CH₂Cl₂, RTN-Methylated ammonium iodideLimited stability in polar solvents
AcylationAcetyl chloride, Et₃N, THFAmide derivativesRequires inert atmosphere

The cyclopropane ring adjacent to the amine may influence steric accessibility, as observed in analogs where cyclopropane substitution reduces reaction rates .

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen acts as a secondary amine, enabling:

Reaction TypeReagents/ConditionsOutcome
OxidationH₂O₂, CH₃COOH, 40°CPyrrolidine N-oxide formation
Reductive alkylationAldehydes, NaBH₃CN, MeOHN-Alkylated pyrrolidine derivatives

These reactions are critical for tuning the compound’s polarity and bioavailability .

Cyclopropane Ring Reactivity

The cyclopropane ring exhibits strain-driven reactivity:

Reaction TypeReagents/ConditionsProduct
Acid-catalyzed ring openingHCl (conc.), EtOH, 50°C1,3-Dichloropropane derivatives
Electrophilic additionBr₂, CCl₄, RTDibrominated open-chain compound

Ring-opening reactions are less common under neutral conditions but proceed readily in acidic media, as noted in related cyclopropane-containing amines .

Stability and Decomposition Pathways

The compound decomposes under harsh conditions:

ConditionPrimary Degradation PathwayAnalytical Confirmation Method
Strong acids (pH < 2)Hydrolysis of chloroacetyl groupHPLC-MS (m/z 320.9 → 287.4 fragment)
Strong bases (pH > 12)Cyclopropane ring openingNMR (loss of cyclopropane signals)
Oxidative environmentsPyrrolidine N-oxide formationIR (N-O stretch at 1250–1280 cm⁻¹)

Key Research Findings

Recent studies highlight:

  • Selectivity in substitution : The chloroacetyl group reacts preferentially with amines over alcohols due to steric hindrance from the pyrrolidine ring.

  • Catalytic challenges : Pd-mediated cross-coupling reactions at the chloro position require specialized ligands (e.g., XPhos) to prevent pyrrolidine coordination.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone may exhibit activity as potential therapeutic agents. The structural features of this compound suggest it could interact with various biological targets, particularly in the central nervous system.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their effects on neurotransmitter systems. The findings suggested that modifications to the pyrrolidine ring could enhance binding affinity to dopamine receptors, indicating potential applications in treating neurological disorders .

Neuropharmacology

Given its structural characteristics, this compound may have implications in neuropharmacology. Research into similar compounds has demonstrated their ability to modulate neurotransmitter release, which could be beneficial in developing treatments for mental health disorders.

Case Study:
In a pharmacological study, a related compound was shown to increase serotonin levels in rodent models, leading to improved mood and anxiety profiles . This suggests that this compound might have similar effects worth investigating.

Synthesis and Chemical Reactions

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding these synthetic pathways can lead to more efficient production methods for research purposes.

Table of Synthetic Routes:

StepReagents/ConditionsOutcome
1Benzylamine + CyclopropanolFormation of cyclopropyl derivative
2Reaction with chloroacetoneFormation of chloroethanone derivative
3Purification via column chromatographyPure compound obtained

Mechanism of Action

The mechanism of action of 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Cores

  • 1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (Ref: 10-F084236) Structural Similarities: Shares the pyrrolidine backbone and chloroethanone group. Key Difference: The absence of the "methyl" linker in the benzyl-cyclopropyl-amino substituent (exact structural ambiguity noted in ).
  • 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Structural Features: Incorporates a pyridine ring and a tert-butyldimethylsilyloxy (TBS) protecting group. Comparison: The TBS group enhances steric bulk, likely reducing solubility compared to the target compound’s benzyl-cyclopropyl group. Fluorine substitution (vs. chlorine) may alter electronic properties and reactivity .

Heterocyclic Derivatives with Chlorinated Moieties

  • 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Structural Features: Contains a pyrrolo[2,3-c]pyridine core, morpholine, and chlorophenyl groups. The fused heterocyclic system may enhance binding affinity in biological systems .
  • N-[(3S)-1-({6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indol-2-yl}carbonyl)pyrrolidin-3-yl]-N,N',N'-trimethylpropane-1,3-diamine Structural Complexity: Features indole, imidazole, and multiple chlorinated aromatic rings. Comparison: The extended aromatic system and dimethylamino groups suggest higher molecular weight and basicity compared to the target compound, which may influence pharmacokinetics .

Physicochemical and Reactivity Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Insights
Target Compound ~350 (estimated) Chloroethanone, cyclopropyl Electrophilic chloroethanone; rigid cyclopropyl enhances stability
Ref: 10-F084236 ~336 (estimated) Benzyl-cyclopropyl-amino Discontinued; potential synthesis issues
2-Fluoronicotinaldehyde Derivative ~420 (estimated) TBS-protected pyrrolidine, fluorine Fluorine’s electronegativity may reduce reactivity vs. chlorine
Morpholin-4-yl-methanone Derivative ~430 (estimated) Morpholine, chlorophenyl Polar morpholine improves solubility

Biological Activity

The compound 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone (CAS No. 1353972-71-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C17H23ClN2O
  • Molecular Weight : 306.83 g/mol
  • Structure : The compound contains a pyrrolidine ring, a cyclopropyl group, and a benzyl moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown promising antibacterial and antifungal activities against various strains:

CompoundMIC (mg/mL)Active Against
Compound A0.0039S. aureus
Compound B0.0048E. coli
Compound C0.0195C. albicans

In vitro tests demonstrated that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria effectively, suggesting that the halogen substituents in the structure may enhance bioactivity .

The mechanism by which this compound exerts its effects may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Pyrrolidine-based compounds often interact with bacterial ribosomes, leading to bacteriostatic or bactericidal effects .

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial activity of several pyrrolidine derivatives, including those structurally similar to our compound. The results showed that these derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties .
  • Antifungal Activity Assessment :
    Another research focused on the antifungal activities of pyrrolidine derivatives found that they exhibited potent activity against Candida species with MIC values as low as 0.0048 mg/mL . This suggests potential therapeutic applications in treating fungal infections.

Toxicity and Safety Profile

The safety profile of this compound is essential for its development as a therapeutic agent. Preliminary hazard classifications indicate potential irritations (H315, H319) and toxicity (H302), necessitating further toxicological evaluations to establish safe dosage ranges for clinical use .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound with high purity?

A validated approach involves:

  • Stepwise functionalization : Introduce the benzyl-cyclopropyl-amino group via reductive amination, followed by chloroacetylation at the pyrrolidine nitrogen using chloroacetyl chloride in anhydrous conditions.
  • Purification : Use preparative HPLC to achieve ≥98% purity, as specified in safety protocols for similar pyrrolidine derivatives . Challenges include minimizing side reactions from the strained cyclopropane ring and ensuring regioselectivity.

Q. What analytical techniques confirm the compound’s structural integrity?

Essential methods include:

  • High-resolution mass spectrometry (HRMS) : Verify the molecular formula (C17H22ClN2O).
  • Multinuclear NMR (¹H, ¹³C) : Assign stereochemistry and substituent positions, referencing spectral libraries of tert-butyldimethylsilyl-protected analogs .
  • HPLC : Ensure purity (>98%) as per safety standards .

Q. What safety protocols are critical for handling this compound?

Follow OSHA/ACS guidelines:

  • PPE : Nitrile gloves, safety goggles, and fume hoods for handling.
  • First aid : Immediate rinsing for skin/eye contact; fresh air for inhalation.
  • Storage : Airtight containers at –20°C, away from oxidizers. Toxicity data indicate moderate irritation risks .

Advanced Research Questions

Q. How can stability studies elucidate degradation pathways under physiological conditions?

Design experiments to:

  • Simulate environments : Use buffers at pH 1–10 (gastrointestinal/systemic) and 37°C.
  • Monitor degradation : LC-MS identifies hydrolytic products (e.g., chloroethanone cleavage).
  • Kinetic analysis : Calculate degradation half-life (t½). Prior data suggest alkaline conditions accelerate hydrolysis .

Q. How to resolve contradictions in reported biological activities?

Systematically address discrepancies by:

  • Standardizing assays : Use consistent cell lines (e.g., HepG2), solvent controls (DMSO ≤0.1%), and incubation times.
  • Re-testing batches : Verify purity via HPLC and compare with literature thresholds (≥98%) .
  • Validating structure-activity : Synthesize analogs (e.g., replacing cyclopropane) to isolate pharmacophoric contributions .

Q. What strategies improve solubility for in vitro assays?

Optimize via:

  • Co-solvents : Cyclodextrins or PEG-400 enhance aqueous solubility.
  • Salt formation : Hydrochloride salts (common for amines) improve bioavailability .
  • Pro-drug modification : Replace chloroethanone with hydrolyzable esters for membrane permeability .

Q. How does pyrrolidine stereochemistry affect target binding?

Investigate through:

  • Enantiomer synthesis : Use chiral catalysts (e.g., Evans auxiliaries) to prepare (R)- and (S)-configurations .
  • Docking studies : Compare binding modes (AutoDock Vina) to predict affinity differences.
  • Bioassays : Test enantiomers in kinase inhibition assays. Prior studies show ≥10-fold affinity variations between stereoisomers .

Q. What in vitro models are suitable for preliminary toxicity screening?

Prioritize:

  • HepG2 cells : MTT assays assess hepatotoxicity.
  • hERG assays : Patch-clamp electrophysiology evaluates cardiac risk.
  • CYP450 inhibition : Screen metabolic interactions with recombinant enzymes. Related chloroethanones show dose-dependent cytotoxicity (IC50 ~10–50 µM) .

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